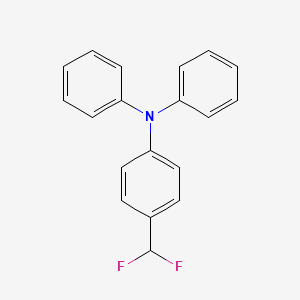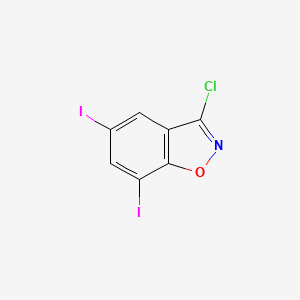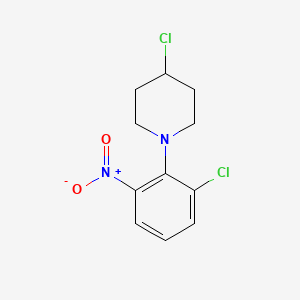
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromopropyl group attached to a piperidine ring, which is further substituted with two fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromopropyl Group: The bromopropyl group is introduced via a nucleophilic substitution reaction, where a suitable brominating agent reacts with the piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the bromopropyl group.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate cellular processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of biological molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4,4-difluoropiperidine Hydrochloride can be compared with other similar compounds such as:
1-(3-Bromopropyl)piperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluoropiperidine: Lacks the bromopropyl group, leading to different applications and reactivity.
1-(3-Chloropropyl)-4,4-difluoropiperidine Hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15BrClF2N |
|---|---|
Poids moléculaire |
278.56 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4,4-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C8H14BrF2N.ClH/c9-4-1-5-12-6-2-8(10,11)3-7-12;/h1-7H2;1H |
Clé InChI |
UUYXKFYRZXPZHC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CCCBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)










![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)

